Losartan-d4 Carboxylic Acid

Descripción general

Descripción

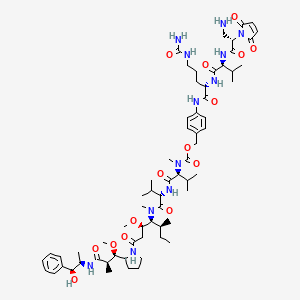

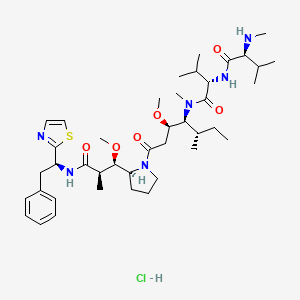

Losartan-d4 Carboxylic Acid is the labelled analogue of Losartan Carboxylic acid, which is a metabolite of Losartan . Losartan is an angiotensin II receptor antagonist, specifically targeting the angiotensin II type 1 receptor (AT1 receptor) .

Synthesis Analysis

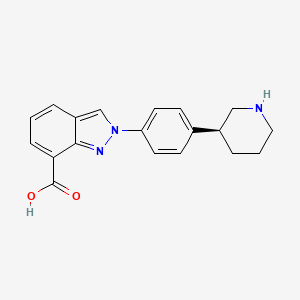

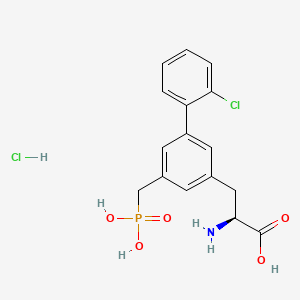

The synthesis of Losartan involves several key steps. The key intermediates include 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI is synthesized from valeronitrile and acetyl chloride in three steps, while OTBN is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran .Molecular Structure Analysis

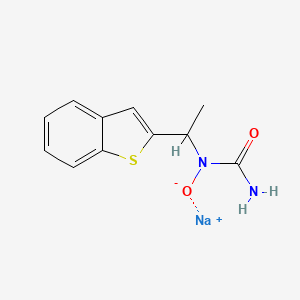

The molecular formula of Losartan-d4 Carboxylic Acid is C22H17D4ClN6O2 . It has a molecular weight of 440.92 .Chemical Reactions Analysis

Losartan-d4 Carboxylic Acid is a metabolite of Losartan, a nonpeptide angiotensin II AT1-receptor antagonist . The formation of Losartan-Active Carboxylic Acid Metabolite involves active transport processes .Physical And Chemical Properties Analysis

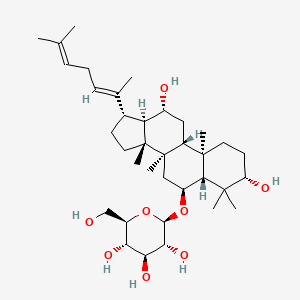

Losartan-d4 Carboxylic Acid is a yellow solid . It has a melting point of 105-110°C . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Losartan-d4 Carboxylic Acid is commonly employed in pharmacokinetic studies to investigate the metabolism, distribution, and elimination of Losartan Carboxylic Acid in biological systems . It helps researchers understand how the body processes this compound, which is crucial for determining dosage, potential side effects, and therapeutic effects .

Internal Standard for Quantification

Losartan-d4 Carboxylic Acid is used as an internal standard for the quantification of Losartan by GC- or LC-mass spectrometry . This allows for more accurate and reliable measurements of Losartan concentrations in various samples .

Cardiovascular Drug Monitoring

A high-throughput liquid chromatography/tandem mass spectrometry (LC–MS/MS) method was developed using Losartan-d4 Carboxylic Acid for the simultaneous estimation and pharmacokinetic study of losartan (LOS), losartan carboxylic acid (LCA), ramipril (RAM), ramiprilate (RPT), and hydrochloro-thiazide (HCZ) in rat plasma . This method is crucial for understanding the pharmacokinetics and pharmacodynamics of these cardiovascular drugs .

Neurodegenerative Disease Research

Losartan-d4 Carboxylic Acid has been conjugated with ascorbic acid to enhance its brain availability, aiming to protect against Parkinsonism . This approach could potentially repurpose Losartan-d4 Carboxylic Acid for the treatment of neurodegenerative diseases .

Hypertension and Neurodegeneration

The identification of the renin-angiotensin system in the interplay of hypertension and neurodegeneration has paved the way for the repurposing of antihypertensive drugs against Parkinsonism . Losartan-d4 Carboxylic Acid, a potent AT1 blocker metabolite of losartan, could be repurposed for this application .

Enhancement of Bioavailability

Losartan-d4 Carboxylic Acid has been conjugated to ascorbic acid with the aim of achieving higher oral/brain availability . This could potentially improve the effectiveness of the compound in treating various conditions .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUXAIYYDDCIRX-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670090 | |

| Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Losartan-d4 Carboxylic Acid | |

CAS RN |

1246820-62-1 | |

| Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.